(E)-N-Benzyl-3-chlorobut-2-en-1-aminehydrochloride
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Overview
Description
(E)-N-Benzyl-3-chlorobut-2-en-1-aminehydrochloride is an organic compound with a complex structure that includes a benzyl group, a chlorine atom, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-3-chlorobut-2-en-1-aminehydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with 3-chlorobut-2-en-1-ol under acidic conditions to form the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a solvent such as ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Benzyl-3-chlorobut-2-en-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines or benzyl alcohols.
Scientific Research Applications
(E)-N-Benzyl-3-chlorobut-2-en-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-Benzyl-3-chlorobut-2-en-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-chlorobut-2-en-1-amine: Lacks the hydrochloride group but has similar structural features.
3-Chlorobut-2-en-1-amine: A simpler compound without the benzyl group.
N-Benzyl-2-chlorobut-2-en-1-amine: A positional isomer with the chlorine atom at a different position.
Uniqueness
(E)-N-Benzyl-3-chlorobut-2-en-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Properties
Molecular Formula |
C11H15Cl2N |
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Molecular Weight |
232.15 g/mol |
IUPAC Name |
(Z)-N-benzyl-3-chlorobut-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-10(12)7-8-13-9-11-5-3-2-4-6-11;/h2-7,13H,8-9H2,1H3;1H/b10-7-; |
InChI Key |
LZGACJIYGABXAF-VEZAGKLZSA-N |
Isomeric SMILES |
C/C(=C/CNCC1=CC=CC=C1)/Cl.Cl |
Canonical SMILES |
CC(=CCNCC1=CC=CC=C1)Cl.Cl |
Origin of Product |
United States |
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